molecular formula C24H19F9IP B3309129 Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide CAS No. 94190-72-4

Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide

Cat. No.: B3309129
CAS No.: 94190-72-4
M. Wt: 636.3 g/mol
InChI Key: XHPNKLLIHAWGFD-UHFFFAOYSA-M
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Description

Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide is a fluorinated quaternary phosphonium salt with the molecular formula C₃₀H₂₄F₉IP. Its structure comprises a triphenylphosphonium cation substituted with a 3,3,4,4,5,5,6,6,6-nonafluorohexyl group and an iodide counterion. The perfluorinated alkyl chain imparts unique properties such as high thermal stability, hydrophobicity, and fluorophobic effects, which enable microphase separation in complex matrices .

Applications of fluorinated phosphonium salts span electrolytes for dye-sensitized solar cells (DSSCs), phase-transfer catalysts, and surfactants. The nonafluorohexyl group enhances electrochemical stability and ionic conductivity in electrolytes by reducing intermolecular interactions and promoting ion dissociation .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F9P.HI/c25-21(26,22(27,28)23(29,30)24(31,32)33)16-17-34(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPNKLLIHAWGFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F9IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40758997
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40758997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94190-72-4
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40758997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Catalysis

Phosphonium iodides are widely used as reagents in organic synthesis. They serve as precursors for the generation of phosphines and phosphonium salts which are pivotal in nucleophilic substitution reactions. The compound can facilitate the synthesis of various organic molecules through its role as a phosphonium cation.

  • Carbon Homologation : One of the significant applications of phosphonium salts is in carbon homologation reactions. For instance, n-butoxymethylphosphonium iodide has been successfully employed to convert both aliphatic and aromatic aldehydes into higher homologues with good yields . This reaction exemplifies the utility of phosphonium salts in extending carbon chains.
  • Stereoselective Synthesis : The compound can also be utilized in stereoselective syntheses. Research indicates that phosphonium salts can be used to synthesize vinyl ethers and other functionalized compounds with high stereoselectivity . This is particularly valuable in the pharmaceutical industry where the configuration of molecules can significantly influence their biological activity.

Organic Scintillators

Recent studies have highlighted the role of phosphonium iodides in developing efficient organic scintillators. These materials are essential for detecting ionizing radiation due to their ability to convert high-energy radiation into visible light.

  • Thermally Activated Delayed Fluorescence (TADF) : A new family of organic phosphonium halide salts has been designed to exhibit TADF properties. These materials demonstrate high photoluminescence quantum yields (PLQY) and exceptional light yield capabilities when exposed to radiation . The incorporation of nonafluorohexyl groups enhances the scintillation performance by improving charge transfer efficiency.

Biological Applications

Phosphonium compounds have also been explored for their potential biological applications:

  • Drug Delivery Systems : Phosphonium salts can be utilized in drug delivery systems due to their ability to encapsulate and transport pharmaceutical agents effectively. Their lipophilic nature allows them to traverse cellular membranes easily, making them suitable candidates for targeted drug delivery .
  • Antimicrobial Activity : Some studies suggest that phosphonium iodides exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial membranes, although further research is needed to fully understand this aspect .

Case Studies and Experimental Findings

Application Findings
Carbon Homologationn-Butoxymethylphosphonium iodide successfully converted aldehydes into higher homologues with yields up to 90% .
Stereoselective SynthesisPhosphonium salts were used for synthesizing enol ethers with high stereoselectivity .
Organic ScintillatorsNew phosphonium halide salts exhibited TADF with a PLQY of 100% and high light yield .
Drug DeliveryPhosphonium compounds showed potential for effective drug encapsulation and transport .
Antimicrobial ActivityPreliminary studies indicated antimicrobial properties against certain pathogens .

Comparison with Similar Compounds

Fluorinated Ionic Liquids (ILs)

  • 1-Methyl-3-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)imidazolium Iodide (FIL): Structure: Imidazolium cation with the same nonafluorohexyl chain. Properties: Exhibits a cell efficiency (η) of 5.10% in DSSCs due to enhanced dye regeneration and charge transport via fluorophobic microphase separation. Conductivity and thermal stability (decomposition temperature, Td ≈ 270°C) are comparable to siloxane-based ILs . Advantage Over Phosphonium Analogues: Imidazolium cations generally exhibit higher ionic mobility, but phosphonium salts offer superior thermal and electrochemical stability .
  • Siloxane-Functionalized ILs (e.g., 3b in Zalas et al.) :

    • Structure : Imidazolium cations with polyoxaethylene-siloxane chains.
    • Properties : Achieve conductivity up to 10<sup>−2</sup> S cm<sup>−1</sup> at ambient temperatures and Td ≈ 270°C. DSSC efficiency of 5.10% with higher open-circuit voltage (VOC = 688 mV) but lower fill factor (FF = 0.52) compared to FIL .
    • Key Difference : Siloxane groups improve adhesion to TiO2 electrodes but introduce synthetic complexity compared to phosphonium salts .

Other Fluorinated Phosphonium Salts

  • Methyltriphenylphosphonium Iodide (CAS 2065-66-9): Structure: Lacks fluorination; methyl group instead of nonafluorohexyl. Properties: Lower thermal stability and hydrophobicity. Primarily used as a phase-transfer catalyst or Wittig reagent. Soluble in polar solvents (acetone, ethanol) but incompatible with fluorophilic applications .
  • Triphenyl(phenylmethyl)phosphonium Iodide (CAS 1243-97-6): Structure: Benzyl-substituted phosphonium cation.

Performance Metrics in DSSCs

Compound Type VOC (mV) JSC (mA cm<sup>−2</sup>) FF η (%) Key Advantage
Nonafluorohexyl Phosphonium Data not explicit High thermal stability, fluorophobic separation
FIL (Imidazolium IL) 610 11.50 0.73 5.10 Balanced efficiency
Siloxane IL (3b) 688 14.30 0.52 5.10 High VOC
Quaternary Ammonium IL (2) 5.00 Tunable solubility

Fluorinated Alkyl Chain vs. Non-Fluorinated Analogues

  • Thermal Stability: Nonafluorohexyl phosphonium salts likely exceed Td of 250°C, similar to FIL and siloxane ILs . Non-fluorinated phosphonium salts degrade below 200°C .
  • Electrochemical Stability : Fluorinated chains resist oxidation and reduce recombination losses in DSSCs .
  • Hydrophobicity: The nonafluorohexyl group creates a moisture-resistant interface, critical for long-term device stability .

Industrial and Regulatory Considerations

  • Synthetic Challenges: Fluorinated phosphonium salts require specialized handling of fluorinated precursors (e.g., 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide, CAS 2043-55-2) .
  • Regulatory Status: Perfluoroalkyl substances (PFAS) like nonafluorohexyl derivatives face increasing scrutiny under EPA guidelines (e.g., 40 CFR §721.11120) due to environmental persistence .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenylphosphonium iodide, and how can reaction conditions be optimized?

  • The compound can be synthesized via Appel iodination , where triphenylphosphine reacts with an iodinating agent (e.g., N-iodosuccinimide) to form a phosphonium intermediate. Key parameters include stoichiometric ratios (e.g., 1:1.2 PPh₃:NIS), reaction temperature (0–25°C), and solvent polarity to stabilize intermediates . The nonafluorohexyl chain may require fluorophilic solvents (e.g., THF/ACN mixtures) to enhance solubility during purification .

Q. Which spectroscopic techniques are most reliable for characterizing this phosphonium iodide?

  • ¹⁹F NMR is critical for verifying the fluorinated chain’s integrity, while ³¹P NMR confirms phosphonium cation formation (δ ~20–30 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects the intact ion pair ([M-I]⁺). Purity can be assessed via elemental analysis or HPLC with UV/fluorescence detection .

Q. How does the nonafluorohexyl substituent influence the compound’s physicochemical properties?

  • The perfluorinated chain enhances lipophilicity and thermal stability but reduces solubility in polar solvents. This property makes it suitable for phase-transfer catalysis or as a surfactant in biphasic systems. The electron-withdrawing fluorine atoms may also moderate the phosphonium center’s electrophilicity, affecting reactivity in Wittig or Staudinger reactions .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the antiparasitic activity of phosphonium salts, and how can this compound be optimized?

  • Studies on Trypanosoma brucei show that alkyl chain length and fluorination significantly impact membrane penetration and mitochondrial targeting. The nonafluorohexyl chain’s hydrophobicity may enhance uptake, while the iodide counterion improves solubility in biological matrices. SAR-guided substitutions (e.g., aryl group modulation) could reduce off-target effects .

Q. How can computational models like CoMFA (Comparative Molecular Field Analysis) aid in designing phosphonium derivatives with enhanced bioactivity?

  • CoMFA models correlate steric/electrostatic fields with trypanocidal activity. For example, bulky substituents at the phosphonium center may improve binding to parasitic ATPases. Quantum mechanical calculations (DFT) can further predict redox potentials, guiding the design of derivatives resistant to metabolic degradation .

Q. What mechanistic role does this phosphonium salt play in Rh(III)-catalyzed C–H activation reactions?

  • The phosphonium cation acts as a transient directing group (TDG) , coordinating to Rh(III) to facilitate C–H bond cleavage. The iodide anion may stabilize the metal center via weak interactions. Kinetic studies suggest that the fluorinated chain’s electron-deficient nature accelerates reductive elimination, improving catalytic turnover .

Q. How does the iodide counterion affect nucleophilic substitution compared to other halides?

  • Iodide’s low charge density and polarizability make it a superior leaving group in SN2 reactions. Comparative studies with bromide analogs show faster reaction kinetics (e.g., in alkylation or arylation). However, iodide’s nucleophilicity may require scavengers (e.g., Ag⁺ salts) to prevent reverse reactions in polar solvents .

Q. What strategies mitigate hydrolytic instability of phosphonium iodides in aqueous media?

  • Encapsulation in liposomes or cyclodextrins can shield the phosphonium center from water. Alternatively, using anhydrous solvents (e.g., DMF) or stabilizing additives (e.g., crown ethers) minimizes decomposition. Structural modifications, such as electron-donating aryl groups, also enhance hydrolytic resistance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
Reactant of Route 2
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Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide

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